2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide
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Overview
Description
2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl group, a pyridine ring, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide typically involves a multistep reaction process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the acylation of the resulting intermediate with phenylacetic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the substituents on the pyridine ring.
Pyrazinamide derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and are known for their anti-tubercular activity.
Uniqueness
2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide is unique due to its combination of a phenyl group, a pyridine ring, and a tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
696621-82-6 |
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Molecular Formula |
C15H14N6O |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22) |
InChI Key |
DNVWRNDMDWESSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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